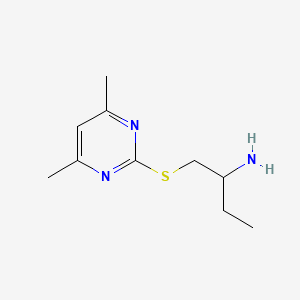
1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine is a chemical compound with the molecular formula C10H17N3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with 2-bromo-1-butylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of the pyrimidine attacks the bromine atom of the butylamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4,6-Dimethylpyrimidin-2-yl)thio)butan-1-amine
- 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the thiol group and the butan-2-amine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biologische Aktivität
1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine, also known by its CAS number 1342352-97-9, is a synthetic compound notable for its unique structural features, which include a butan-2-amine backbone linked to a pyrimidine moiety. This compound has garnered interest in medicinal chemistry due to the biological activities commonly associated with pyrimidine derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇N₃S |
| Molecular Weight | 211.33 g/mol |
| CAS Number | 1342352-97-9 |
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural components. Pyrimidine derivatives are known for various pharmacological properties, including:
- Antimicrobial Activity : Related compounds have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Similar derivatives have demonstrated efficacy against yeast strains such as Candida albicans.
- Enzyme Inhibition : The compound has potential as an inhibitor of human sirtuin 2 (SIRT2), a protein involved in numerous biological processes, with a reported IC50 value of 42 nM for related compounds.
Synthesis Methods
The synthesis of this compound typically involves:
- Rearrangement Reactions : Utilizing precursors derived from pyrimidine and thio compounds.
- Reagent Selection : Employing aryl/heteroaryl hydrazines to modify the core structure.
These methods ensure high purity and yield of the final product.
Antimicrobial Activity
In a study evaluating the antimicrobial properties of related pyrimidine compounds, it was found that they exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the pyrimidine structure could enhance antimicrobial efficacy.
SIRT2 Inhibition
Research focused on the inhibition of SIRT2 revealed that compounds similar to this compound could effectively inhibit this enzyme. The significance of SIRT2 in various diseases highlights the therapeutic potential of this compound in treating conditions such as neurodegenerative diseases .
Interaction Studies
Preliminary studies suggest that the compound interacts with various biological targets, including enzymes and receptors involved in critical biological pathways. Understanding these interactions is essential for elucidating its mechanism of action and potential therapeutic effects.
Comparison with Similar Compounds
| Compound Name | Notable Properties |
|---|---|
| N-methyl-2-((4-methylthiazol-2-yl)thio)ethan-1-amine | Antimicrobial activity |
| 4,6-Dimethyl-2-(pyrrolidin-1-yl)ethylthio)pyrimidine | Potential CNS activity |
| 1-(5-bromopyrimidin-2-yl)cyclobutan-1-amine | Anticancer properties |
Eigenschaften
Molekularformel |
C10H17N3S |
|---|---|
Molekulargewicht |
211.33 g/mol |
IUPAC-Name |
1-(4,6-dimethylpyrimidin-2-yl)sulfanylbutan-2-amine |
InChI |
InChI=1S/C10H17N3S/c1-4-9(11)6-14-10-12-7(2)5-8(3)13-10/h5,9H,4,6,11H2,1-3H3 |
InChI-Schlüssel |
IIHLYJYPTWDWSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CSC1=NC(=CC(=N1)C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















